2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Brand Name: Vulcanchem
CAS No.: 118876-57-6
VCID: VC0015701
InChI: InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
SMILES: C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Molecular Formula: C12H9N3O4S
Molecular Weight: 291.28 g/mol

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

CAS No.: 118876-57-6

VCID: VC0015701

Molecular Formula: C12H9N3O4S

Molecular Weight: 291.28 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline - 118876-57-6

Description

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is a chemical compound belonging to the class of benzoquinoxalines, known for their diverse biological activities. It acts as a selective antagonist for the quisqualate subtype of glutamate receptors, without affecting NMDA or glycine sites . Glutamate is a major excitatory neurotransmitter in the brain, and excessive stimulation can lead to neuronal damage and cell death. Because of its selective action, 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is valuable in neuropharmacology, particularly in studies related to excitotoxicity and neuroprotection, and has potential therapeutic applications in neurodegenerative diseases.

This compound features a sulfonamide group, often associated with pharmacological properties, and is structurally characterized by two hydroxyl groups and a sulfonamide moiety attached to a quinoxaline core. Its molecular formula is C12H9N3O4S, with a molecular weight of 291.28 g/mol . It can undergo reactions typical of quinoxalines, allowing for potential modifications to enhance its biological activity or alter its pharmacokinetic properties. Research indicates that 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline can protect neuronal cells from excitotoxic damage.

A similar compound, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), also functions as a potent antagonist of the quisqualate subtype of the glutamate receptor and protects against global ischemia . The nitro group in NBQX enhances receptor selectivity compared to 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline. Another related compound is quinoxaline-2,3-dione, which exhibits antimicrobial activity but lacks the sulfonamide functionality present in 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline.

CAS No. 118876-57-6
Product Name 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Molecular Formula C12H9N3O4S
Molecular Weight 291.28 g/mol
IUPAC Name 2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Standard InChI InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
Standard InChIKey WMMJNDRCLVWVIF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Canonical SMILES C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Synonyms 1,2,3,4-Tetrahydro-2,3-dioxo-benzo[f]quinoxaline-7-sulfonamide;
PubChem Compound 195280
Last Modified Jul 17 2023

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